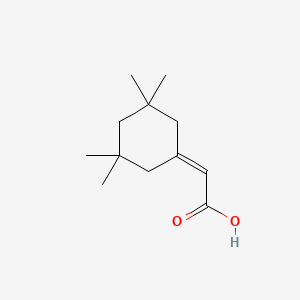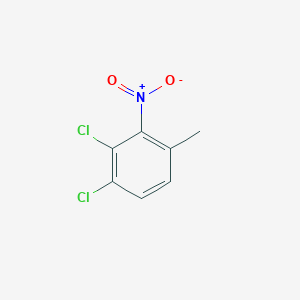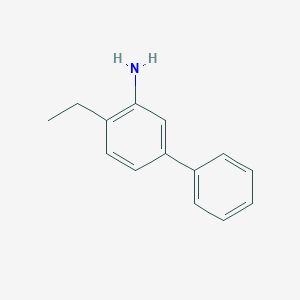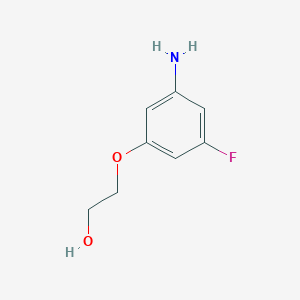
2-(3-Amino-5-fluorophenoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-fluorophenoxy)ethan-1-ol is an organic compound with the molecular formula C8H10FNO2 It is a derivative of phenol, where the phenolic hydrogen is substituted by a 3-amino-5-fluoro group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-fluorophenoxy)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 3-fluorophenol, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 3-amino-5-fluorophenol is then reacted with ethylene oxide under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-fluorophenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used.
Major Products
Oxidation: Formation of 2-(3-Amino-5-fluorophenoxy)acetaldehyde.
Reduction: Formation of 2-(3-Amino-5-fluorophenoxy)ethanamine.
Substitution: Formation of compounds like 2-(3-Amino-5-methoxyphenoxy)ethan-1-ol or 2-(3-Amino-5-cyanophenoxy)ethan-1-ol.
Scientific Research Applications
2-(3-Amino-5-fluorophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
- 2-(3-Amino-4-fluorophenoxy)ethan-1-ol
- 2-(3-Amino-5-chlorophenoxy)ethan-1-ol
Uniqueness
2-(3-Amino-5-fluorophenoxy)ethan-1-ol is unique due to the specific positioning of the amino and fluorine groups on the phenyl ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H10FNO2 |
|---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
2-(3-amino-5-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H10FNO2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2,10H2 |
InChI Key |
KJMGVYDGNUHSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCCO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





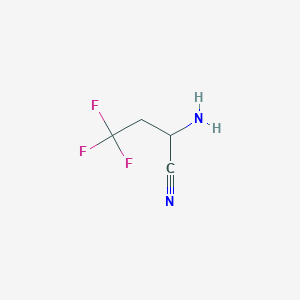
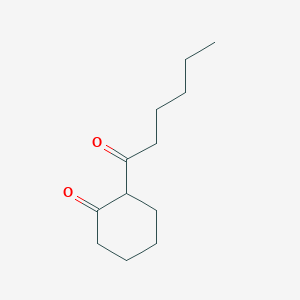
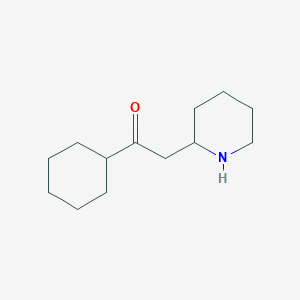
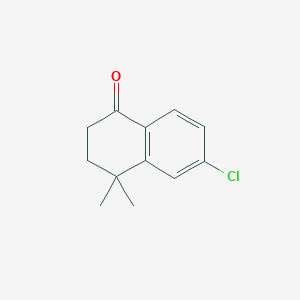

![N-[2-(Thiophen-2-yl)ethyl]thian-4-amine](/img/structure/B13304924.png)
